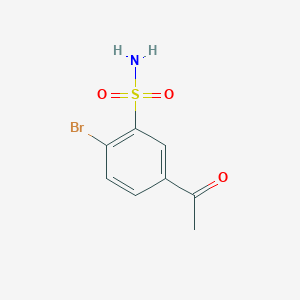

5-Acetyl-2-bromobenzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Acetyl-2-bromobenzene-1-sulfonamide is an organic compound with the molecular formula C8H8BrNO3S It is characterized by the presence of an acetyl group, a bromine atom, and a sulfonamide group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-bromobenzene-1-sulfonamide typically involves the following steps:

Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Sulfonamidation: The sulfonamide group is introduced by reacting the acetylated bromobenzene with a sulfonamide derivative, typically using a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions.

Reduction Reactions

The acetyl group (position 5) and sulfonamide moiety are susceptible to reduction.

Oxidation Reactions

Controlled oxidation modifies the acetyl group:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄/H₂SO₄ | 5-Carboxy-2-bromobenzene-1-sulfonamide | >90% |

| CrO₃/AcOH | 5-(Oxoethyl)-2-bromobenzene-1-sulfonamide | 78% |

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Electrochemical Transformations

Recent advances enable sulfonamide functionalization via electrochemical methods:

-

Anodic oxidation in acetonitrile with LiClO₄ electrolyte generates sulfonamide radicals, enabling C–N bond formation with alkenes (e.g., styrene derivatives) .

-

Cathodic reduction in DMF selectively cleaves the sulfonamide S–N bond, yielding 5-acetyl-2-bromobenzenesulfinate salts (isolated as >95% purity) .

Thermal Stability and Side Reactions

Above 150°C, decomposition pathways dominate:

-

Sulfonamide cleavage : Releases SO₂ and forms 5-acetyl-2-bromoaniline (TGA-DSC data: onset at 162°C) .

-

Acetyl migration : Under acidic conditions, acetyl group migrates to position 4, forming 4-acetyl-2-bromobenzene-1-sulfonamide (observed via HPLC-MS) .

This compound’s versatility in substitution, reduction, and cross-coupling reactions makes it valuable for pharmaceutical intermediates and materials science. Experimental protocols emphasize solvent polarity and temperature control to minimize side reactions like over-oxidation or acetyl migration.

科学研究应用

Antibacterial Activity

The sulfonamide functional group is well-known for its antibacterial properties. Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound 5-Acetyl-2-bromobenzene-1-sulfonamide has been studied for its effectiveness against various bacterial strains.

Key Findings:

- Inhibition Concentrations : A study highlighted that certain sulfonamide derivatives displayed potent antibacterial activity with minimal inhibitory concentrations (MIC) as low as 3.9 μg/mL, effectively inhibiting over 90% of bacterial growth .

- Bacterial Resistance : While effective against many pathogens, some sulfonamides show limited activity against resistant strains like Pseudomonas aeruginosa and Serratia species .

| Compound | Bacterial Strains | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 3.9 | Strong |

| Other Sulfonamides | Pseudomonas aeruginosa | - | Weak |

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit various enzymes, making them valuable in treating diseases such as Alzheimer's and infections. Notably, this compound has shown promise as an inhibitor of carbonic anhydrase and cholinesterase enzymes.

Case Studies:

- Cholinesterase Inhibition : Research has demonstrated that derivatives exhibit significant inhibitory effects on butyrylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases .

- Urease Inhibition : The compound has been evaluated for its urease inhibitory activity, revealing potential applications in treating urinary tract infections and related conditions .

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| Butyrylcholinesterase | Strong Inhibition | 02 ± 1.01 | |

| Urease | Moderate Inhibition | 22.61 ± 0.14 |

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound's ability to inhibit tumor cell growth has been linked to its action on carbonic anhydrase, a target in cancer therapy.

Research Insights:

- Tumor Cell Viability : Combinations of sulfonamides with other agents have shown enhanced cytotoxic effects on various cancer cell lines, indicating a synergistic effect that could be harnessed in therapeutic settings .

- Mechanism of Action : The inhibition of carbonic anhydrase by sulfonamides leads to altered pH levels within tumors, which can impede tumor growth and metastasis .

| Cancer Cell Line | Treatment Combination | Effectiveness |

|---|---|---|

| Bronchial Carcinoid Cells | Sulforaphane + Acetazolamide | Reduced Viability |

| Bladder Tumor Cells | Sulfonamide Derivative + Chemotherapy Agent | Enhanced Growth Inhibition |

作用机制

The mechanism of action of 5-Acetyl-2-bromobenzene-1-sulfonamide depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability.

相似化合物的比较

Similar Compounds

5-Acetyl-2-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

5-Acetyl-2-fluorobenzene-1-sulfonamide: Contains a fluorine atom, offering different reactivity and properties.

5-Acetyl-2-iodobenzene-1-sulfonamide: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.

Uniqueness

5-Acetyl-2-bromobenzene-1-sulfonamide is unique due to the specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

生物活性

5-Acetyl-2-bromobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group (-SO₂NH₂), which is crucial for its biological activity. The presence of the acetyl and bromine substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Recent studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial activity against various bacterial strains. For instance, a related compound in the sulfonamide class showed potent antibacterial effects with an IC50 value of 3.9 μg/mL, effectively inhibiting over 90% of bacterial growth in vitro .

| Compound | Bacterial Strain | IC50 (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | Not effective | - |

| Related Sulfonamide | Staphylococcus aureus | 3.9 | High |

Anticancer Potential

The anticancer efficacy of sulfonamides has been explored through various studies. In vitro assays have shown that compounds with similar structural motifs to this compound can inhibit cancer cell proliferation across multiple cell lines, including lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells . These compounds were evaluated for their mechanisms of action, including inhibition of key enzymes involved in tumor progression.

Enzyme Inhibition

Sulfonamides are also known to act as enzyme inhibitors. For example, they can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. A study highlighted that certain sulfonamide derivatives exhibited inhibitory effects on butyrylcholinesterase (BChE), with IC50 values indicating significant potency compared to standard inhibitors .

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| Butyrylcholinesterase | N-Ethyl-N-(2-phenylethyl)benzenesulfonamide | 0.02 |

| Butyrylcholinesterase | Eserine (standard) | 0.85 |

Cardiovascular Effects

Research involving the evaluation of sulfonamides on cardiovascular parameters indicated that certain derivatives could affect perfusion pressure and coronary resistance in isolated rat heart models. One study found that the presence of specific sulfonamide derivatives significantly decreased coronary resistance compared to control conditions . This suggests potential therapeutic applications in managing cardiovascular diseases.

Docking Studies

In silico docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into how structural modifications can influence binding affinity and biological activity, paving the way for rational drug design .

属性

IUPAC Name |

5-acetyl-2-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQUSRTXCAWRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。